molecular formula C25H35NO3 B11040015 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol

2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol

Cat. No.: B11040015
M. Wt: 397.5 g/mol
InChI Key: NKFRRNHHDDWFNN-UHFFFAOYSA-N
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Description

2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, a morpholine ring, and a butanol backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol typically involves multiple steps:

    Formation of the Phenylbutanol Backbone: The initial step involves the formation of the phenylbutanol backbone through a Grignard reaction. This reaction uses phenylmagnesium bromide and a suitable carbonyl compound to form the desired alcohol.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of morpholine and a halogenated intermediate.

    Attachment of the 3-Methylbutoxy Group: The final step involves the etherification of the phenyl group with 3-methylbutanol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles like morpholine or alkoxides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]-4-morpholin-4-yl-3-phenylbutan-2-ol

InChI

InChI=1S/C25H35NO3/c1-20(2)13-16-29-23-11-9-22(10-12-23)25(3,27)24(21-7-5-4-6-8-21)19-26-14-17-28-18-15-26/h4-12,20,24,27H,13-19H2,1-3H3

InChI Key

NKFRRNHHDDWFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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